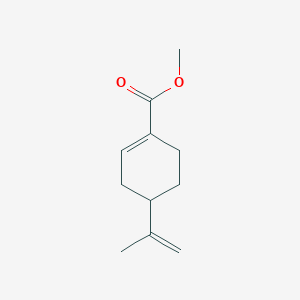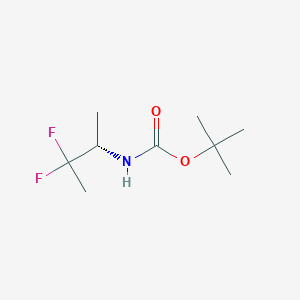
1,2,2,3,3-Pentafluoropropane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3-Pentafluoropropane-1,1-diol is an organic compound with the molecular formula C3H3F5O2 It is a fluorinated diol, characterized by the presence of five fluorine atoms and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2,3,3-Pentafluoropropane-1,1-diol can be synthesized through the reaction of hexafluoropropylene oxide with water. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
C3F6O+H2O→C3H3F5O2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3-Pentafluoropropane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol into other fluorinated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of pentafluoropropionaldehyde.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
1,2,2,3,3-Pentafluoropropane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,2,3,3-Pentafluoropropane-1,1-diol involves its interaction with various molecular targets. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. The hydroxyl groups enable it to participate in hydrogen bonding and other interactions, influencing its behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: Another fluorinated alcohol with similar properties but different structural arrangement.
1,1,1,3,3-Pentafluoropropane: A fluorinated hydrocarbon with different functional groups.
Uniqueness
1,2,2,3,3-Pentafluoropropane-1,1-diol is unique due to its combination of five fluorine atoms and two hydroxyl groups, which impart distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C3H3F5O2 |
|---|---|
Molecular Weight |
166.05 g/mol |
IUPAC Name |
1,2,2,3,3-pentafluoropropane-1,1-diol |
InChI |
InChI=1S/C3H3F5O2/c4-1(5)2(6,7)3(8,9)10/h1,9-10H |
InChI Key |
PKJRQYKZOQMTHR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(O)(O)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


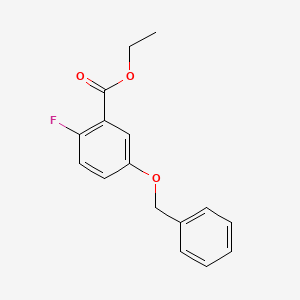
![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)
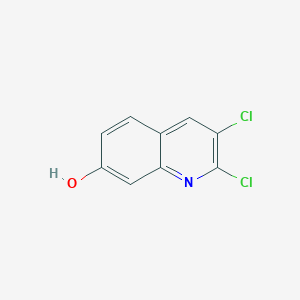

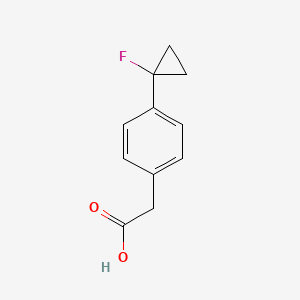
![2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane](/img/structure/B13896426.png)
![3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol](/img/structure/B13896442.png)

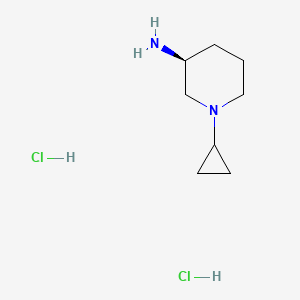
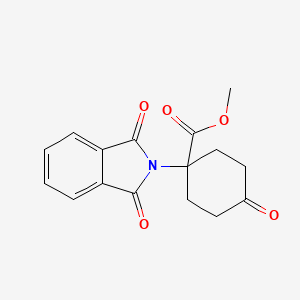

![ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride](/img/structure/B13896456.png)
